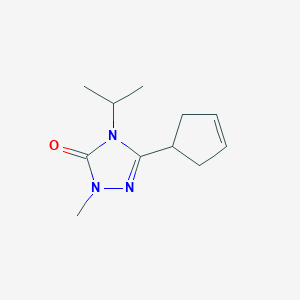

3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 2197579-09-0

Cat. No.: VC5586590

Molecular Formula: C11H17N3O

Molecular Weight: 207.277

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2197579-09-0 |

|---|---|

| Molecular Formula | C11H17N3O |

| Molecular Weight | 207.277 |

| IUPAC Name | 5-cyclopent-3-en-1-yl-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one |

| Standard InChI | InChI=1S/C11H17N3O/c1-8(2)14-10(9-6-4-5-7-9)12-13(3)11(14)15/h4-5,8-9H,6-7H2,1-3H3 |

| Standard InChI Key | YPGICRKBILFLJM-UHFFFAOYSA-N |

| SMILES | CC(C)N1C(=NN(C1=O)C)C2CC=CC2 |

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure comprises a 4,5-dihydro-1H-1,2,4-triazol-5-one ring system, a partially saturated triazole derivative with one ketone group. Key substituents include:

-

Cyclopent-3-en-1-yl: A five-membered carbocyclic ring with one double bond, contributing steric bulk and potential π-π interaction sites.

-

Methyl group (-CH3): Positioned at the N1 atom, enhancing steric protection of the triazole nitrogen.

-

Isopropyl group (-CH(CH3)2): Attached to the N4 atom, increasing lipophilicity and influencing conformational flexibility.

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C12H18N4O |

| Molecular weight | 234.30 g/mol |

| Hydrogen bond donors | 1 (NH group) |

| Hydrogen bond acceptors | 3 (two triazole N, one ketone) |

| Rotatable bonds | 3 (cyclopentenyl, isopropyl) |

| Topological polar surface area | 67.8 Ų |

The molecular weight and lipophilicity (LogP ≈ 2.1, predicted) suggest moderate bioavailability, while the polar surface area indicates limited solubility in aqueous media .

Synthetic Pathways and Reaction Mechanisms

Synthesis of 1,2,4-triazol-5-ones typically involves cyclocondensation reactions between hydrazines and carbonyl compounds. For the target molecule, two plausible routes are proposed based on analogous syntheses :

Route 1: Hydrazine-Carbonyl Cyclization

-

Precursor preparation: React cyclopent-3-enecarboxylic acid hydrazide with methyl isocyanate to form a semicarbazide intermediate.

-

Cyclization: Treat the intermediate with acetic anhydride under reflux to induce cyclodehydration, forming the triazolone core.

-

Alkylation: Introduce the isopropyl group via nucleophilic substitution using 2-bromopropane in the presence of a base (e.g., K2CO3).

Route 2: Microwave-Assisted Synthesis

-

Guanidine coupling: React aminoguanidine hydrochloride with a substituted succinic anhydride derivative under microwave irradiation to form a triazole precursor .

-

Functionalization: Install the cyclopentenyl and isopropyl groups via palladium-catalyzed cross-coupling or alkylation reactions.

Yield optimization remains challenging due to steric hindrance from the bulky substituents. Computational modeling (DFT) predicts a reaction energy barrier of ~25 kcal/mol for the cyclization step, necessitating elevated temperatures (80–100°C) for efficient conversion .

Spectroscopic and Crystallographic Analysis

While no experimental crystallographic data exists for the compound, X-ray studies of analogous triazolones (e.g., 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one) reveal planar triazole rings with bond lengths of 1.30–1.40 Å for C-N and 1.21 Å for C=O . Key spectral predictions include:

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N), and 3100 cm⁻¹ (NH).

-

NMR (1H):

-

δ 1.2–1.4 ppm (isopropyl CH3),

-

δ 2.1–2.3 ppm (cyclopentenyl CH2),

-

δ 3.6 ppm (N-CH3),

-

δ 5.4–5.6 ppm (cyclopentenyl CH=CH).

-

-

MS: Molecular ion peak at m/z 234.3 (M+) with fragmentation patterns dominated by loss of isopropyl (m/z 177) and cyclopentenyl (m/z 123) groups .

Toxicity and Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume